1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone
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Overview
Description
1-(2-Thia-5-azabicyclo[221]heptan-5-yl)-2-methoxyethanone is a compound with a unique bicyclic structure that includes both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the preparation of 2-azabicyclo[2.2.1]heptan-4-amine, a key structural motif found in several synthetic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory settings, such as the palladium-catalyzed reactions, could potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and other transition metal catalysts for various transformations. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes yields oxygenated 2-azabicyclo[2.2.1]heptanes .
Scientific Research Applications
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone has several scientific research applications:
Chemistry: It is used in the study of organic synthesis and the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it valuable for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone: This compound has a similar bicyclic structure but includes an indole group.
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone: This compound includes a chlorophenyl group, which alters its chemical properties.
Uniqueness
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone is unique due to its specific combination of sulfur and nitrogen in a bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-11-4-8(10)9-3-7-2-6(9)5-12-7/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRREFWDJDVTAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC2CC1CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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